N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate reagents to introduce the benzamide moiety. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in the study of biochemical pathways and interactions. Its ability to interact with specific biological targets makes it a valuable tool for research .
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various conditions .
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide
Uniqueness: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-butoxy-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-3-13-23-17-9-7-16(8-10-17)19(22)21-14-18-15-24-20(25-18)11-5-4-6-12-20/h7-10,18H,2-6,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRCTBNOXNFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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